Geosmin-d3

Description

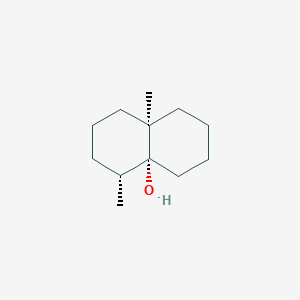

Structure

3D Structure

Properties

IUPAC Name |

(4R,4aR,8aR)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPUXFOGCDVKGO-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@@]2([C@]1(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401186647 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16452-32-7 | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16452-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4alpha,4aalpha,8aalpha)-Octahydro-4,8a-dimethyl-4a(2H)-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016452327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4a(2H)-Naphthalenol, octahydro-4,8a-dimethyl-, (4α,4aα,8aα)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401186647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Geosmin-d3: A Technical Guide to its Chemical Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and properties of Geosmin-d3, a deuterated isotopologue of the naturally occurring and potent off-flavor compound, geosmin. Due to its utility as an internal standard in sensitive analytical methods, the synthesis and characterization of this compound are of significant interest to researchers in environmental science, food chemistry, and drug metabolism studies.

Chemical Properties and Data

| Property | Value | Source |

| Chemical Name | (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol | [1] |

| Molecular Formula | C₁₂H₁₉D₃O | [2] |

| Molecular Weight | 185.32 g/mol | [2] |

| CAS Number | 135441-88-2 | |

| Appearance | Colorless oil | [3] |

| Boiling Point | ~270 °C (for non-deuterated geosmin) | [4] |

| Melting Point | 78-82 °C (for non-deuterated geosmin) | [4] |

| Solubility | Soluble in methanol and chloroform | [5] |

| Storage Temperature | 2-8°C | [3] |

Chemical Synthesis of Tri-deuterated (-)-Geosmin

The enantioselective synthesis of tri-deuterated (-)-geosmin has been achieved through a versatile four-step synthetic strategy, yielding a product with high enantiomeric purity.[2] This method is crucial for producing a reliable internal standard for the accurate quantification of geosmin in various complex matrices.

The overall synthetic workflow is depicted below:

References

In-Depth Technical Guide: Isotopic Labeling and Purity of Geosmin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Geosmin-d3, its purity assessment, and the analytical methodologies employed for its characterization. This compound, a deuterated isotopologue of the potent earthy odorant geosmin, serves as an indispensable internal standard for accurate and sensitive quantification of geosmin in various matrices, particularly in environmental and food sciences.

Isotopic Labeling and Purity of this compound

The isotopic purity of this compound is a critical parameter that directly influences its efficacy as an internal standard. Commercially available standards and those synthesized in research laboratories typically exhibit high isotopic enrichment.

Data Presentation: Isotopic Purity of this compound

| Parameter | Specification/Result | Source/Method |

| Isotopic Purity (Atom % D) | 99 atom % D | Sigma-Aldrich Product Information |

| Chemical Purity | ≥97% (CP) | BOC Sciences Product Information |

| Isotopic Distribution | No signals of m/z 182, 183, and 184 were present in the mass spectrum, indicating the absence of undeuterated, monodeuterated, and dideuterated geosmin isotopologues. | Porcelli et al. (2020) / GC-MS Analysis[1] |

| Enantiomeric Purity | 91% | Porcelli et al. (2020) / Chiral GC-MS Analysis[1] |

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical characterization of this compound.

Enantioselective Synthesis of Tri-deuterated (–)-Geosmin

This protocol is based on the work of Porcelli et al. (2020) and describes a four-step synthesis to produce tri-deuterated (–)-geosmin.[1]

Step 1: Epoxidation of (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one

-

Dissolve the starting ketone in dichloromethane (CH2Cl2).

-

Add sodium bicarbonate (NaHCO3).

-

Cool the mixture to 0°C.

-

Add m-chloroperbenzoic acid (mCPBA) and stir for 2 hours at 0°C, then for 24 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and extract the epoxide.

Step 2: Reductive Opening of the Epoxide with LiAlD4

-

Dissolve the purified epoxide in tetrahydrofuran (THF).

-

Add lithium aluminum deuteride (LiAlD4) and reflux the mixture for 2 hours.

-

Cool the reaction and carefully quench with water and sodium hydroxide.

-

Filter the mixture and extract the resulting diol.

Step 3 & 4 (One-Pot): Tosylation and Reduction to (2H3)Geosmin

-

Dissolve the diol in chloroform (CHCl3) and pyridine.

-

Cool to 10°C and add p-toluenesulfonyl chloride (TsCl).

-

Stir the mixture for 72 hours at 10°C.

-

Without isolating the tosylate, add LiAlD4 and reflux for 4 hours.

-

Cool the reaction, quench, and extract the crude (2H3)Geosmin.

-

Purify the final product by flash chromatography.

Analytical Characterization of this compound

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Varian 3800 GC with a Varian 4200 MS).

GC Conditions:

-

Column: DB-1 capillary column or equivalent.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 260°C at 8°C/min, and hold for 1.75 minutes.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Scan Mode: Full scan to identify the molecular ion and fragmentation pattern.

-

Selected Ion Monitoring (SIM): Monitor m/z 185 for this compound and m/z 182, 183, and 184 to confirm the absence of lower deuterated and undeuterated species.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., methanol or dichloromethane).

-

Inject an appropriate volume into the GC-MS system.

Data Analysis:

-

Analyze the mass spectrum for the molecular ion peak at m/z 185 (C12H19D3O).

-

Confirm the absence of peaks at m/z 182, 183, and 184 to ensure high isotopic purity.

Instrumentation:

-

NMR Spectrometer (e.g., Bruker AM 400).

¹H NMR:

-

Solvent: Deuterated chloroform (CDCl3).

-

Analysis: The ¹H NMR spectrum is used to confirm the absence of a proton signal at the site of deuteration. For tri-deuterated geosmin synthesized by the described method, the absence of the C4 proton signal and the altered multiplicity of adjacent protons would confirm deuterium incorporation.

¹³C NMR:

-

Solvent: Deuterated chloroform (CDCl3).

-

Analysis: The multiplicity of the signals for carbons C3 and C4 will indicate coupling with deuterium atoms, confirming the positions of isotopic labeling.

Deuterium (²H) NMR:

-

Analysis: ²H NMR can be used to directly observe the deuterium signals, confirming the presence and number of deuterium atoms in the molecule.

Visualizations

Synthesis Workflow for this compound

Caption: Enantioselective synthesis workflow of (-)-Geosmin-d3.

Analytical Workflow for Geosmin Quantification using this compound

Caption: Workflow for geosmin quantification using this compound.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Geosmin-d3

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of tri-deuterated Geosmin (Geosmin-d3), a critical internal standard for the quantitative analysis of Geosmin.

Introduction

Geosmin is a naturally occurring bicyclic tertiary alcohol responsible for the characteristic earthy aroma of soil and the off-tastes and odors in drinking water and aquaculture. Accurate quantification of Geosmin is crucial for environmental monitoring and food quality control. Stable isotope-labeled internal standards, such as this compound, are indispensable for precise and accurate measurements by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. Understanding the fragmentation pattern of this compound is essential for developing robust analytical methods.

Mass Spectrometry of Geosmin and this compound

Under electron ionization (EI), Geosmin and its deuterated analog undergo characteristic fragmentation, providing a unique fingerprint for identification and quantification.

Fragmentation of Unlabeled Geosmin

The mass spectrum of unlabeled Geosmin (C₁₂H₂₂O, Molecular Weight: 182.3 g/mol ) is characterized by a molecular ion peak at m/z 182, although it can be of low intensity. The most prominent and diagnostic fragment ions are observed at m/z 126 and m/z 112. These fragments are proposed to arise from the cleavage of the decalin ring system.

Expected Fragmentation of this compound

For tri-deuterated Geosmin (C₁₂H₁₉D₃O, Molecular Weight: 185.3 g/mol ), the molecular ion is observed at m/z 185. The fragmentation pattern is expected to be analogous to that of unlabeled Geosmin, with shifts in the mass-to-charge ratio of the fragment ions depending on the position of the deuterium labels. In commercially available this compound, the deuterium atoms are typically located on the methyl group at position 4 and the adjacent methylene group at position 3, leading to the designation (3,3,4-²H₃)Geosmin.

Based on this labeling pattern, the key fragment ions are expected to be shifted. For instance, a prominent ion used for quantification of (²H₃)geosmin has been reported at m/z 168[1][2]. The fragmentation leading to the characteristic ions at m/z 126 and 112 in unlabeled geosmin would be expected to show corresponding shifts in the deuterated analogue, depending on which fragment retains the deuterium atoms.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for unlabeled Geosmin and the expected values for this compound. The relative abundance of fragments for this compound is inferred from the fragmentation of the unlabeled compound and published data on other deuterated geosmin species.

| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Other Significant Ions |

| Geosmin | m/z 182 | m/z 126 | m/z 112 (Base Peak) | m/z 97, m/z 111, m/z 125 |

| This compound | m/z 185 | m/z 126 (if D are lost) or higher | m/z 112 (if D are lost) or higher | m/z 168 (reported for quantification) |

Note: The exact m/z and relative abundances of this compound fragments can vary slightly depending on the instrumentation and analytical conditions.

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion [M]⁺• at m/z 185. The subsequent fragmentation pathways are influenced by the stability of the resulting carbocations and neutral losses.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

5.1. Instrumentation

-

Gas Chromatograph: Agilent 7890A or equivalent.

-

Mass Spectrometer: Agilent 5975C Series GC/MSD or equivalent.

-

Autosampler: Gerstel MPS or equivalent.

5.2. GC Conditions

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Splitless mode.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: 10 °C/min to 180 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes.

-

5.3. MS Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative confirmation.

-

SIM Ions for this compound: m/z 185, 168.

-

SIM Ions for Geosmin: m/z 182, 126, 112.

5.4. Sample Preparation Geosmin and this compound are volatile compounds. A common and effective method for their extraction and preconcentration from a water matrix is Headspace Solid-Phase Microextraction (HS-SPME).

-

To a 20 mL headspace vial, add 10 mL of the water sample.

-

Add a known amount of this compound internal standard.

-

Add 3 g of NaCl to increase the ionic strength of the solution.

-

Seal the vial and incubate at 60 °C for 15 minutes with agitation.

-

Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes.

-

Desorb the fiber in the GC inlet for 2 minutes.

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of Geosmin using this compound as an internal standard.

Caption: Workflow for Geosmin analysis.

Conclusion

The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of Geosmin in various matrices. A thorough understanding of its mass spectrometric fragmentation pattern is fundamental for method development and data interpretation. The expected molecular ion at m/z 185 and characteristic fragment ions provide the necessary selectivity for sensitive detection. The experimental protocol outlined in this guide serves as a starting point for researchers to develop and validate their own analytical methods for Geosmin analysis.

References

The Advent of a Heavyweight: A Technical Chronicle of Deuterated Geosmin's Discovery and Analytical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geosmin, the volatile organic compound responsible for the characteristic earthy scent of rain-soaked soil, has long been a molecule of interest across various scientific disciplines. While its sensory impact is widely recognized, its presence, even at trace levels, can signify microbial activity and impact the quality of water, food, and beverages. The accurate quantification of geosmin is therefore paramount. This technical guide delves into the discovery and history of deuterated geosmin, a heavy-isotope-labeled analogue that has become an indispensable tool for the precise and reliable measurement of its native counterpart. This document provides a comprehensive overview of its synthesis, the biochemical pathways of its parent compound, and its application as an internal standard in advanced analytical methodologies.

The Natural Blueprint: Geosmin Biosynthesis

The journey to understanding deuterated geosmin begins with the biosynthesis of natural geosmin. Produced by a variety of microorganisms, including bacteria of the genus Streptomyces and various cyanobacteria, geosmin is a degraded sesquiterpene. The biosynthetic pathway, elucidated through extensive research, involves a bifunctional enzyme, geosmin synthase.

This enzyme catalyzes a two-step process commencing with farnesyl diphosphate (FPP), a common precursor in the terpene synthesis pathway. The N-terminal domain of geosmin synthase initially cyclizes FPP to form the intermediate germacradienol. Subsequently, the C-terminal domain facilitates a second cyclization and fragmentation of germacradienol to yield the final geosmin molecule.

Figure 1. Simplified signaling pathway of geosmin biosynthesis.

The Need for a "Heavy" Standard: The Rise of Deuterated Geosmin

The accurate quantification of volatile organic compounds like geosmin in complex matrices is challenging due to potential losses during sample preparation and analysis. The use of an internal standard, a compound chemically similar to the analyte but distinguishable by a detector, is a well-established technique to overcome these challenges. Isotopically labeled compounds, particularly those substituted with deuterium, are ideal internal standards for mass spectrometry-based methods as they co-elute with the analyte but are easily differentiated by their higher mass.

The history of deuterated geosmin is rooted in the need for a more reliable analytical standard than the previously used chloroalkanes. The synthesis of a deuterated analogue of geosmin provided a tool that could be added to a sample at the beginning of the analytical process, accounting for any variability in extraction, derivatization, and instrument response.

Pioneering the Synthesis: The Korth et al. (1991) Approach

One of the earliest reported syntheses of deuterium-labeled geosmin was by Korth, Bowmer, and Ellis in 1991. Their work, published in the Journal of Labelled Compounds and Radiopharmaceuticals, described the synthesis of geosmin and methylisoborneol with a fully deuterated methyl group for use as internal standards in water analysis.

A Modern and Versatile Strategy: The Porcelli, Kreissl, and Steinhaus (2020) Synthesis

A more recent and versatile enantioselective synthesis of tri-deuterated (–)-geosmin was developed by Porcelli, Kreissl, and Steinhaus and published in the Journal of Labelled Compounds and Radiopharmaceuticals in 2020. This method has become a cornerstone in the production of high-purity deuterated geosmin for analytical applications.

The synthesis starts from the readily available (4aR)-1,4a-dimethyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one. The key deuterium incorporation step utilizes lithium aluminum deuteride (LiAlD₄) as the deuterating agent. This approach allows for the specific introduction of three deuterium atoms into the geosmin molecule.

Experimental Protocol: Enantioselective Synthesis of Tri-deuterated (–)-Geosmin

The following is a generalized representation of the experimental protocol based on the work of Porcelli et al. (2020). For precise experimental details, including reagent quantities and reaction conditions, consulting the original publication is highly recommended.

Figure 2. Experimental workflow for the synthesis of tri-deuterated (–)-geosmin.

Quantitative Data and Analytical Applications

The primary application of deuterated geosmin is as an internal standard in quantitative analysis, most commonly by Gas Chromatography-Mass Spectrometry (GC-MS). Its use significantly improves the accuracy and precision of geosmin measurements in various matrices.

Mass Spectrometry Data

In GC-MS analysis, deuterated geosmin exhibits a molecular ion peak and fragmentation pattern that is distinct from its non-deuterated counterpart, allowing for their simultaneous detection and quantification.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Geosmin | 182 | 112, 125 |

| Tri-deuterated Geosmin | 185 | 112, 128 |

| d₅-Geosmin | 187 | 114, 128 |

Note: The specific fragment ions and their relative abundances can vary depending on the mass spectrometer and ionization conditions.

Analytical Method Performance

The use of deuterated geosmin as an internal standard has enabled the development of highly sensitive and robust analytical methods for the detection of geosmin in water and other samples.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| SPME-GC-MS | Drinking Water | 0.22 ng/L | - | Agilent Application Note (2018) |

| Purge-and-Trap GC-MS | Water | 3.60 ng/L | - | Scientific Research Publishing (2013) |

| SBSE-TD-GC-MS | Water & Fish Tissue | 0.3 ng/L | 1 ng/L | Ruan et al. (2014) |

| USA-DLLME-GC-MS | Water & Wine | 2 ng/L | - | Cortada et al. (2014) |

SPME: Solid-Phase Microextraction; SBSE: Stir Bar Sorptive Extraction; TD: Thermal Desorption; USA-DLLME: Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction.

Stability and Advantages

Deuterated geosmin has been shown to be stable in various organic solvents and under typical storage conditions for analytical standards. When added to water samples at the time of collection, it effectively compensates for any degradation or loss of the native geosmin during storage and transport. The use of a deuterated internal standard offers several key advantages:

-

Improved Accuracy and Precision: Compensates for variations in sample preparation and instrument response.

-

Enhanced Sensitivity: Allows for the reliable quantification of geosmin at ultra-trace levels.

-

Matrix Effect Mitigation: Co-elution with the analyte helps to correct for matrix-induced signal suppression or enhancement.

-

Method Robustness: Increases the reliability and reproducibility of the analytical method.

Conclusion

The discovery and synthesis of deuterated geosmin represent a significant advancement in the field of analytical chemistry. From early synthetic efforts to the development of sophisticated enantioselective strategies, the availability of a high-purity, isotopically labeled internal standard has revolutionized the quantitative analysis of geosmin. For researchers, scientists, and drug development professionals, deuterated geosmin is an essential tool for ensuring the quality and safety of a wide range of products and for furthering our understanding of microbial processes in various environments. Its history underscores the critical interplay between synthetic chemistry and analytical science in addressing real-world challenges.

Physical and chemical characteristics of Geosmin-d3

An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Geosmin-d3

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a deuterated isotopologue of geosmin. Primarily utilized as an internal standard, this compound is instrumental for researchers, scientists, and drug development professionals in the precise quantification of geosmin, a naturally occurring compound known for its distinct earthy aroma and flavor.

Physical and Chemical Properties

This compound's primary role as an analytical standard means that its physical and chemical properties are often considered in the context of its non-deuterated counterpart, geosmin. The introduction of deuterium atoms results in a slightly higher molecular weight but does not significantly alter most other physical properties.

Table 1: General and Physical Properties of this compound and Geosmin

| Property | This compound | Geosmin |

| CAS Number | 135441-88-2 | 19700-21-1 |

| Molecular Formula | C₁₂H₁₉D₃O | C₁₂H₂₂O |

| Molecular Weight | 185.32 g/mol [1] | 182.30 g/mol |

| Appearance | Colorless Oil | Colorless Solid or Oil |

| Boiling Point | Not explicitly available (expected to be similar to Geosmin) | 270 °C |

| Density (Predicted) | Not explicitly available (expected to be similar to Geosmin) | 0.985 ± 0.06 g/cm³ |

| pKa (Predicted) | Not explicitly available (expected to be similar to Geosmin) | 15.23 ± 0.60 |

Table 2: Solubility, Handling, and Storage

| Parameter | Description |

| Solubility | Slightly soluble in chloroform and methanol. Commercially available as a solution in acetone. |

| Storage | Store at -20°C in a tightly sealed, light-protecting (amber) vial to prevent photodegradation and isotopic exchange.[1] |

| Handling Precautions | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Ground all equipment when handling to prevent static discharge. |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. Hazardous decomposition products under fire conditions include carbon oxides. |

Experimental Protocols: Quantification of Geosmin using this compound Internal Standard

This compound is the preferred internal standard for the quantification of geosmin in various matrices, especially in water samples, due to its similar chemical and physical behavior to the native compound. The following protocol details a common method using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology: HS-SPME-GC-MS for Geosmin Analysis

-

Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or methanol).

-

Create a series of calibration standards by spiking known concentrations of a certified geosmin standard into organic-free water.

-

For each calibration standard and unknown sample, transfer a precise volume (e.g., 10 mL) into a 20 mL headspace vial.

-

Spike each vial with a known amount of the this compound internal standard solution.

-

Add a salt, such as sodium chloride (e.g., 2.0 g), to each vial to increase the ionic strength and promote the partitioning of the analytes into the headspace.

-

-

HS-SPME Procedure:

-

Place the vials in an autosampler.

-

Incubate the samples at an elevated temperature (e.g., 60°C) with agitation for a set time (e.g., 40 minutes) to allow the volatile compounds to move into the headspace.[2]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial to adsorb the analytes.

-

-

GC-MS Analysis:

-

Retract the SPME fiber and inject it into the heated inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.[2]

-

Separate the compounds on a capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).[2]

-

Detect the compounds using a mass spectrometer operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.

-

Example SIM ions: Geosmin (m/z 112), this compound (m/z 115).

-

Example MRM transitions for Geosmin: 112 -> 97 and 112 -> 83.[2]

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of geosmin to the peak area of this compound against the concentration of the geosmin calibration standards.

-

Determine the concentration of geosmin in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

-

Visualizations

Experimental Workflow for Geosmin Quantification

Caption: HS-SPME-GC-MS workflow for geosmin analysis.

Principle of Isotope Dilution Analysis

Caption: The principle of isotope dilution analysis.

References

An In-depth Technical Guide to the Molecular Structure of Geosmin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of Geosmin-d3, a deuterated isotopologue of the potent earthy-odor compound, geosmin. This document is intended to serve as a valuable resource for researchers in analytical chemistry, environmental science, and drug development who utilize stable isotope-labeled compounds.

Molecular Structure and Properties

This compound is a bicyclic alcohol and a derivative of decalin, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling is crucial for its primary application as an internal standard in quantitative analysis.

Chemical Name: (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol

Stereochemistry: The naturally occurring and most potent odorant is the (-)-geosmin enantiomer, which possesses the (4S,4aS,8aR) configuration.[1] The synthesis of this compound is often enantioselective to produce this specific isomer for accurate quantification of the natural compound.

Isotopic Labeling: The notation "(3,3,4-²H₃)" indicates that the three deuterium atoms are located at the C3 and C4 positions of the octahydronaphthalene ring structure. This specific placement is a result of the synthetic route used to introduce the deuterium atoms.

Quantitative Molecular Data

The key physical and spectroscopic properties of this compound are summarized in the tables below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₉D₃O | [2] |

| Molecular Weight | 185.32 g/mol | [2] |

| CAS Number | 135441-88-2 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the ¹H and ¹³C NMR chemical shifts for (4S,4aS,8aR)-4,8a-dimethyl(3,3,4-²H₃)octahydronaphthalen-4a(2H)-ol, confirming the positions of the deuterium labels.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.85 | ddd | H-3α |

| 1.74 | dd | H-4α |

| 1.63-1.53 | m | H-3β, H-5α, H-6α, H-7, H-8α |

| 1.44 | m | H-6β |

| 1.42 | m | H-8β |

| 1.09 | m | H-5β |

| 1.07 | m | H-4β |

| 1.05 | s | H-10 |

| 0.97 | s | H-9 |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 75.6 | C-8a |

| 72.1 | C-2 |

| 41.9 | C-1 |

| 36.9 | C-4a |

| 35.1 | C-5 |

| 33.7 | C-4 |

| 30.5 | C-3 |

| 30.2 | C-8 |

| 20.7 | C-7 |

| 20.4 | C-10 |

| 20.2 | C-6 |

| 9.8 | C-9 |

Mass Spectrometry (MS) Data

In mass spectrometry, this compound is distinguished from unlabeled geosmin by its higher molecular weight. The characteristic fragmentation patterns are essential for its use in Selected Ion Monitoring (SIM) mode for quantitative analysis.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |

| Geosmin | 182 | 112, 126 | [3] |

| This compound | 185 | 114, 128 | [3] |

Experimental Protocols

Enantioselective Synthesis of this compound

The synthesis of (4S,4aS,8aR)‐4,8a‐dimethyl(3,3,4‐²H₃)octahydronaphthalen‐4a(2H)‐ol is a multi-step process. A versatile synthetic strategy starts from the readily available (4aR)‐1,4a‐dimethyl‐4,4a,5,6,7,8‐hexahydronaphthalen‐2(3H)‐one. The overall process can be summarized in four main steps, with two of them often performed in a one-pot reaction.

A detailed protocol for a similar synthesis is described in the literature and involves the following key transformations:

-

Starting Material Preparation: The synthesis begins with the preparation of the dimethyloctalone precursor, which can be achieved from inexpensive racemic 2-methylcyclohexanone.

-

Deuterium Labeling: Introduction of the three deuterium atoms at the C3 and C4 positions.

-

Stereoselective Reduction: A crucial step to establish the correct stereochemistry of the final product.

-

Final Transformation and Purification: Conversion to the final this compound molecule and purification, typically using chromatographic techniques.

For a detailed, step-by-step methodology, researchers are directed to the primary literature on the enantioselective synthesis of tri-deuterated (–)‐geosmin.

Quantitative Analysis of Geosmin in Water using this compound and GC-MS

This compound is primarily used as an internal standard for the accurate quantification of geosmin in various matrices, particularly in water samples where geosmin can cause off-flavor issues. The following is a generalized protocol for this analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

-

Internal Standard Spiking: A known amount of this compound solution is added to the water sample.

-

Extraction: Geosmin and this compound are extracted from the water matrix. Common techniques include:

-

Solid-Phase Microextraction (SPME): A coated fiber is exposed to the headspace above the water sample or directly immersed in it. The analytes adsorb to the fiber, which is then transferred to the GC inlet.

-

Purge-and-Trap (P&T): An inert gas is bubbled through the water sample, and the volatilized analytes are trapped on a sorbent material. The trap is then heated to desorb the analytes into the GC system.[2]

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC):

-

Injector: The SPME fiber is desorbed, or the P&T trap is heated, introducing the analytes into the GC. A splitless injection is often used for trace analysis.[2]

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5MS) is used to separate geosmin from other compounds in the sample.[2]

-

Oven Temperature Program: A temperature gradient is applied to the oven to ensure good separation and peak shape. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C).[2]

-

-

Mass Spectrometer (MS):

3. Data Analysis and Quantification:

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of geosmin and a constant concentration of this compound. The ratio of the peak area of geosmin to the peak area of this compound is plotted against the concentration of geosmin.

-

Quantification: The concentration of geosmin in the unknown sample is determined by calculating the peak area ratio of geosmin to this compound and interpolating from the calibration curve.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the logical flow of the quantitative analysis of geosmin using this compound as an internal standard.

Caption: Workflow for geosmin quantification using this compound.

This in-depth guide provides essential technical information on the molecular structure and analytical applications of this compound. The provided data and protocols are intended to support researchers in their efforts to accurately quantify geosmin in various matrices, contributing to advancements in environmental monitoring and food and beverage quality control.

References

Geosmin-d3: A Technical Guide to Commercial Sources, Availability, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key analytical applications of Geosmin-d3. This deuterated internal standard is essential for the accurate quantification of geosmin, a potent earthy-musty odor compound frequently monitored in water quality, food science, and environmental research. This document offers a structured comparison of commercial suppliers, detailed experimental protocols for its use, and visual workflows to aid in experimental design and execution.

Commercial Sources and Availability of this compound

This compound is available from several specialized chemical suppliers. The products may vary in terms of isotopic purity, chemical purity, and formulation. Below is a comparative table of commercially available this compound.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity | Format |

| Sigma-Aldrich | Geosmin-(10-methyl-d3) | 135441-88-2 | C₁₂D₃H₁₉O | 185.32 | 99 atom % D | 97% (CP) | Liquid |

| aromaLAB | (±)-Geosmin - d3 | 135441-88-2 | C₁₂H₁₉D₃O | 185.32 | Not Specified | ≥ 90% | Not Specified |

| BOC Sciences | (±)-Geosmin-(10-methyl-[d3]) | Not Specified | C₁₂D₃H₁₉O | 185.32 | ≥ 98% atom D | ≥ 97% (CP) | Not Specified |

| Benchchem | This compound | 135441-88-2 | Not Specified | 185.32 | Not Specified | Not Specified | Not Specified |

| CymitQuimica | rac this compound | Not Specified | C₁₂D₃H₁₉O | 185.321 | Not Specified | Not Specified | Neat |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of geosmin in various matrices, most notably water. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and reproducible results. The following sections detail common experimental protocols for the analysis of geosmin using this compound.

Protocol 1: Analysis of Geosmin in Water by Headspace Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the determination of trace levels of geosmin in drinking and environmental water samples.

1. Preparation of Standards and Samples:

-

Prepare a stock solution of this compound in methanol.

-

Prepare calibration standards by spiking known amounts of a certified geosmin standard and a fixed amount of the this compound internal standard solution into geosmin-free water. A typical concentration for the internal standard is in the low ng/L range (e.g., 5-50 ng/L).

-

For sample analysis, add a known amount of the this compound internal standard solution to a measured volume of the water sample (e.g., 10 mL) in a headspace vial.

-

To enhance the extraction efficiency, add sodium chloride (e.g., 2.5 g per 10 mL of sample) to the vial.[1]

2. SPME Procedure:

-

Place the sample vial in an autosampler with an agitator and heater.

-

Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow the analytes to partition into the headspace.[2][3]

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 20-30 minutes) to adsorb the volatile compounds.[2][3]

3. GC-MS Analysis:

-

Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).[4]

-

Separate the compounds on a suitable capillary column (e.g., a 5% phenyl methylpolysiloxane column).

-

A typical GC oven temperature program starts at a low temperature (e.g., 60°C), ramps up to a higher temperature (e.g., 180°C), and then to a final temperature (e.g., 250°C).[5]

-

Detect the analytes using a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

-

Monitor characteristic ions for both geosmin and this compound. For example, m/z 112 for geosmin and m/z 114 or 128 for deuterated geosmin may be used for quantification.[6]

4. Quantification:

-

Calculate the concentration of geosmin in the sample by comparing the peak area ratio of the native geosmin to the this compound internal standard against a calibration curve.

Protocol 2: Analysis of Geosmin in Water by Purge and Trap coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This method is another sensitive technique for the analysis of volatile organic compounds like geosmin in water.

1. Preparation of Standards and Samples:

-

Similar to the SPME method, prepare a stock solution of this compound in methanol.

-

Prepare calibration standards by spiking known amounts of a geosmin standard and a fixed amount of the this compound internal standard into high-purity water.

-

For sample analysis, add a known amount of the this compound internal standard to a measured volume of the water sample (e.g., 25 mL) in a purge and trap sparging vessel.[6]

-

The addition of sodium chloride (e.g., 20% m/v) can be used to improve the purging efficiency.[6]

2. Purge and Trap Procedure:

-

Purge the water sample with an inert gas (e.g., nitrogen or helium) at a controlled flow rate (e.g., 40 mL/min) and temperature (e.g., 60°C) for a specific duration (e.g., 11-13 minutes).[6]

-

The purged volatile compounds are trapped on an adsorbent trap (e.g., containing Tenax, silica gel, and charcoal).[6]

-

After purging, the trap is rapidly heated to desorb the analytes.

3. GC-MS Analysis:

-

The desorbed analytes are transferred to the GC column for separation.

-

The GC and MS conditions are similar to those described in the SPME method, with the mass spectrometer typically operating in SIM mode for enhanced sensitivity.

4. Quantification:

-

Quantification is performed using the internal standard method, comparing the peak area ratio of geosmin to this compound against a calibration curve.

Concluding Remarks

This compound is an indispensable tool for researchers and analytical laboratories requiring accurate and precise measurement of geosmin. The commercial availability from several reputable suppliers ensures its accessibility for various research and monitoring applications. The detailed experimental protocols provided in this guide, based on established analytical techniques such as SPME-GC-MS and Purge and Trap-GC-MS, offer a solid foundation for the development and implementation of robust analytical methods. The use of this compound as an internal standard is critical for achieving high-quality data in the analysis of this environmentally and commercially significant compound.

References

- 1. gcms.cz [gcms.cz]

- 2. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispec.co.th [scispec.co.th]

- 4. agilent.com [agilent.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. file.scirp.org [file.scirp.org]

An In-depth Technical Guide to the Biosynthesis of Geosmin and the Role of Deuterated Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of geosmin, a volatile organic compound known for its distinct earthy aroma. The document delves into the enzymatic machinery responsible for its production, with a particular focus on the bifunctional geosmin synthase. Furthermore, it explores the pivotal role of deuterated analogs in elucidating the intricate reaction mechanism and stereochemistry of this fascinating biosynthetic pathway. Quantitative data, detailed experimental protocols, and visual representations of the core concepts are presented to facilitate a deeper understanding for researchers and professionals in the scientific community.

The Biosynthesis of Geosmin: A Two-Step Enzymatic Cascade

Geosmin is a C12-terpenoid derivative produced by a variety of microorganisms, most notably soil-dwelling bacteria of the genus Streptomyces. Its biosynthesis from the universal sesquiterpene precursor, farnesyl diphosphate (FPP), is catalyzed by a single, bifunctional enzyme known as geosmin synthase (GS).[1][2] This remarkable enzyme orchestrates a two-step reaction sequence within its two distinct catalytic domains.

The Bifunctional Nature of Geosmin Synthase

Geosmin synthase is a large protein, typically around 726 amino acids in Streptomyces coelicolor, which is approximately twice the size of a typical terpene synthase.[1] This is due to its unique architecture, comprising two homologous domains: an N-terminal domain and a C-terminal domain. Each domain harbors a distinct, independently functioning active site.[1][3]

-

N-terminal Domain: This domain catalyzes the initial cyclization of FPP into a mixture of two primary products: germacradienol and germacrene D.[1] In S. coelicolor, the typical ratio of these products is approximately 85:15, respectively.[1]

-

C-terminal Domain: The germacradienol produced by the N-terminal domain then serves as the substrate for the C-terminal domain. This domain catalyzes the subsequent cyclization and fragmentation of germacradienol to yield the final product, geosmin, and a molecule of acetone.[1]

Quantitative Analysis of Geosmin Synthase Activity

The catalytic efficiency of geosmin synthase has been characterized through steady-state kinetic analysis. The following table summarizes the key kinetic parameters for the wild-type geosmin synthase from Streptomyces coelicolor and some of its site-directed mutants.

| Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Products |

| Wild-type GS | 0.045 | 0.062 | 7.3 x 10⁵ | Geosmin, Germacradienol, Germacrene D, Octalin |

| N-terminal Domain (alone) | - | - | - | Germacradienol, Germacrene D, Octalin |

| C-terminal Domain (alone) | - | - | - | No reaction with FPP |

| N-terminal Mutant (D103A) | <0.0001 | >10 | - | No product detected |

| C-terminal Mutant (D450A) | 0.028 | 0.075 | 3.7 x 10⁵ | Germacradienol, Germacrene D, Octalin |

Table 1: Steady-state kinetic parameters of S. coelicolor geosmin synthase and its mutants. Data extracted from Jiang et al. (2007).

Elucidating the Mechanism with Deuterated Analogs

The use of isotopically labeled precursors, particularly deuterated analogs of FPP, has been instrumental in unraveling the complex stereochemical course of the geosmin synthase reaction. By tracing the fate of deuterium atoms from the substrate to the products, researchers have been able to deduce the intricate series of protonation, cyclization, and rearrangement steps.

For instance, incubations with chirally deuterated FPP have provided insights into the stereochemistry of the initial cyclization to germacradienol and the subsequent conversion to geosmin.[4] The analysis of the mass spectra of the resulting deuterated geosmin and its fragmentation patterns allows for the precise localization of the deuterium atoms within the final molecule, confirming the proposed mechanistic steps.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of geosmin biosynthesis.

Heterologous Expression and Purification of Geosmin Synthase in E. coli

This protocol is adapted from methods described for the expression of Streptomyces coelicolor geosmin synthase.[2][6]

-

Vector Construction: The gene encoding geosmin synthase is cloned into a suitable expression vector, such as pET21d(+), which allows for the production of a C-terminally His-tagged protein.[2]

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain, such as BL21(DE3)pLysS.[6]

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics (e.g., ampicillin and chloramphenicol). The culture is grown overnight at 37°C with shaking.

-

Large-Scale Expression: The overnight culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature, typically 18-20°C, to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl₂, 10% glycerol, and 1 mM dithiothreitol [DTT]). Cells are lysed by sonication on ice.

-

Purification: The His-tagged geosmin synthase is purified from the clarified cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The protein is eluted with a gradient of imidazole.

-

Further Purification: For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

Geosmin Synthase Enzyme Assay

This protocol is based on the methods used for characterizing the kinetic parameters of geosmin synthase.[1]

-

Reaction Mixture: The standard assay mixture (1 mL) contains 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 5 mM DTT, and the purified geosmin synthase enzyme.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, farnesyl diphosphate (FPP). For kinetic studies, a range of FPP concentrations is used. Radiolabeled [³H]FPP can be employed for sensitive detection of product formation.

-

Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 10-30 minutes), ensuring that the reaction remains in the linear range.

-

Extraction: The reaction is quenched, and the products are extracted with an equal volume of an organic solvent, such as hexane or pentane.

-

Analysis: The organic extract is concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products.

GC-MS Analysis of Geosmin and Related Terpenoids

The following provides a general GC-MS protocol for the analysis of geosmin and its precursors. Specific parameters may need to be optimized based on the instrument and column used.

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5973 or similar.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

Visualizing the Biosynthetic and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.

References

- 1. Synthesis of Frame-Shifted Farnesyl Diphosphate Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aminer.org [aminer.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural Studies of Geosmin Synthase, a Bifunctional Sesquiterpene Synthase with Alpha-Alpha Domain Architecture that Catalyzes a Unique Cyclization-Fragmentation Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Mass of Deuterated Geosmin: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the precise mass of isotopically labeled compounds is critical for quantitative analysis. This guide provides an in-depth look at the theoretical and actual mass of Geosmin-d3, a deuterated form of the potent earthy odorant, geosmin. Utilized as an internal standard, this compound is pivotal for accurate quantification in complex matrices.

Quantitative Data Summary: Theoretical vs. Actual Mass

The distinction between the theoretical and actual mass of this compound is fundamental to its application in mass spectrometry. The theoretical mass is a calculated value based on the atomic masses of the constituent isotopes, while the actual mass is the experimentally measured value.

| Parameter | Value | Source |

| Theoretical Mass (Monoisotopic) | 185.1887 u | Calculated |

| Molecular Weight (Average) | 185.32 | [1] |

| Actual Mass (Observed m/z) | 185 | [2] |

Note: The theoretical mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, and ²H). The molecular weight represents the weighted average of all naturally occurring isotopes. The actual mass is the mass-to-charge ratio (m/z) observed in mass spectrometry.

Experimental Protocol: Mass Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The determination of the actual mass of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the compound from a mixture and then ionizes it to measure its mass-to-charge ratio.

Objective: To determine the mass-to-charge ratio of this compound and confirm its isotopic purity.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

Methodology:

-

Sample Preparation: A known quantity of this compound is diluted in a suitable solvent, such as pentane/CH₂Cl₂ (5:1).[3]

-

Internal Standard: In quantitative applications, a known amount of this compound is added to the sample as an internal standard before extraction and analysis.

-

Gas Chromatography: The sample is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., DB-35MS).[4] The carrier gas is typically hydrogen or helium.

-

Ionization: As the separated this compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method used.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or ion trap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z. For tri-deuterated geosmin, a molecular ion peak at m/z 185 is expected, confirming the incorporation of three deuterium atoms.[2] The absence of significant signals at m/z 182, 183, and 184 indicates high isotopic purity.[2]

Workflow for Quantitative Analysis using this compound

The primary application of this compound is as an internal standard in quantitative analysis to correct for sample loss during preparation and instrumental variability. The following diagram illustrates this workflow.

This workflow demonstrates the logical progression from sample preparation, through instrumental analysis, to the final quantitative result. The use of an internal standard like this compound is a cornerstone of robust and reliable analytical methodology in research and development.

References

Methodological & Application

Application Note: Quantitative Analysis of Geosmin in Water Samples by GC/MS Using Geosmin-d3 as an Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of geosmin in water samples using Gas Chromatography-Mass Spectrometry (GC/MS) with Geosmin-d3 as an internal standard. The stable isotope dilution technique enhances accuracy and precision by correcting for variations in sample preparation and instrument response. The described protocol, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) for sample extraction, is suitable for researchers, scientists, and professionals in environmental monitoring and water quality assessment.

Introduction

Geosmin is a naturally occurring organic compound produced by certain species of cyanobacteria and actinomycetes, which imparts a distinct earthy or musty odor and taste to water, even at extremely low concentrations.[1] The human sensory threshold for geosmin is in the low nanogram-per-liter (ng/L) range, making its detection and quantification crucial for drinking water quality control.[2][3] Gas Chromatography-Mass Spectrometry (GC/MS) is a widely adopted analytical technique for the determination of geosmin due to its high sensitivity and selectivity.[1][4]

The use of a stable isotope-labeled internal standard, such as this compound, is highly advantageous for accurate quantification.[5] This stable isotope dilution method (SIDM) involves spiking the sample with a known amount of the deuterated analog of the analyte. Since the internal standard has nearly identical chemical and physical properties to the native analyte, it experiences similar losses during sample preparation and variations in GC/MS analysis, allowing for reliable correction and highly accurate results.[6] This application note provides a comprehensive protocol for the analysis of geosmin in water samples using HS-SPME-GC/MS with this compound as the internal standard.

Experimental

Materials and Reagents

-

Geosmin standard (analytical grade)

-

This compound internal standard

-

Methanol (HPLC grade)

-

Sodium Chloride (analytical grade, baked at 450°C to remove volatile contaminants)

-

Ultrapure water

-

20 mL headspace vials with PTFE-faced silicone septa

Instrumentation

-

Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)

-

Solid-Phase Microextraction (SPME) autosampler (e.g., PAL system)[4]

-

SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is commonly recommended.[7][8]

Standard Preparation

Stock Solutions: Prepare individual stock solutions of geosmin and this compound in methanol at a concentration of 100 µg/mL. Store at 4°C.

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in methanol to desired concentrations (e.g., 1 µg/mL).

Calibration Standards: Prepare a series of calibration standards in ultrapure water, ranging from 1 ng/L to 100 ng/L. Each calibration standard should be spiked with a constant concentration of this compound internal standard (e.g., 50 ng/L).

Protocols

Sample Preparation (HS-SPME)

-

Place 1.5 g of sodium chloride into a 20 mL headspace vial.[4]

-

Add 5 mL of the water sample (or calibration standard) to the vial.[4]

-

Spike the sample with the this compound internal standard solution to achieve a final concentration of 50 ng/L.

-

Immediately seal the vial with a screw cap containing a PTFE-faced silicone septum.

-

Incubate the vial at 60°C for 2 minutes with agitation.[4]

-

Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.[4]

-

After extraction, retract the fiber and introduce it into the GC injector for thermal desorption.

GC/MS Analysis

GC Conditions:

-

Injector: Splitless mode, 250°C

-

Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 160°C

-

Ramp 2: 20°C/min to 280°C, hold for 8 minutes[9]

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Analysis and Results

The quantification of geosmin is performed by constructing a calibration curve based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound) versus the concentration of the analyte.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the analysis of geosmin using a deuterated internal standard with GC/MS.

Table 1: Calibration Curve and Method Detection Limit

| Parameter | Value | Reference |

| Calibration Range | 1 - 100 ng/L | [3][4] |

| Correlation Coefficient (r²) | ≥ 0.999 | [8] |

| Method Detection Limit (MDL) | 0.22 - 1.9 ng/L | [4][10] |

| Limit of Quantitation (LOQ) | 0.73 - 6.3 ng/L | Calculated as 3.3 x MDL |

Table 2: Precision and Accuracy

| Parameter | Value | Reference |

| Intra-day Precision (%RSD) | < 5% | [2] |

| Inter-day Precision (%RSD) | < 10% | [4] |

| Recovery (Spiked Samples) | 95% - 116% | [2][6] |

Visualizations

Caption: Experimental workflow for Geosmin analysis.

Caption: Logic of stable isotope dilution for accurate quantification.

Conclusion

The use of this compound as an internal standard in the GC/MS analysis of geosmin in water samples provides a highly accurate and reliable method for quantification. The stable isotope dilution approach effectively compensates for matrix effects and variations in sample handling, leading to improved precision and recovery. The HS-SPME extraction method is simple, efficient, and amenable to automation, making it suitable for high-throughput laboratory settings. This application note provides a detailed protocol and performance characteristics that can be readily adopted by analytical laboratories for the routine monitoring of geosmin in drinking and environmental waters.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. go-jsb.nl [go-jsb.nl]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. file.scirp.org [file.scirp.org]

- 10. Method of analysis and quality-assurance practices by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of geosmin and methylisoborneol in water using solid-phase microextraction and gas chromatography/mass spectrometry [pubs.usgs.gov]

Application of Geosmin-d3 in Solid Phase Microextraction (SPME) for the Quantification of Geosmin

Application Note

Introduction

Geosmin is a naturally occurring organic compound with a distinct earthy flavor and aroma. Its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints. Consequently, sensitive and accurate methods for the quantification of geosmin are crucial for water quality monitoring. Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for this purpose due to its simplicity, sensitivity, and solvent-free nature. The use of an isotopically labeled internal standard, such as Geosmin-d3 or other deuterated forms like d5-Geosmin, is essential for achieving high accuracy and precision by correcting for variations in extraction efficiency and matrix effects.[1][2][3] This document provides a detailed protocol for the determination of geosmin in water samples using SPME-GC-MS with a deuterated geosmin internal standard.

Principle

A known amount of deuterated geosmin (e.g., this compound or d5-Geosmin) is added to the water sample as an internal standard.[1][2] The sample is then heated and agitated to promote the partitioning of both native geosmin and the deuterated internal standard from the aqueous phase into the headspace of the vial. An SPME fiber coated with a suitable stationary phase is exposed to the headspace, where the analytes are adsorbed. The fiber is subsequently retracted and introduced into the hot injection port of a GC-MS system. The analytes are thermally desorbed from the fiber, separated by the gas chromatograph, and detected by the mass spectrometer. Quantification is achieved by comparing the peak area ratio of the native geosmin to the deuterated internal standard against a calibration curve.

Experimental Protocols

1. Materials and Reagents

-

Standards: Geosmin and deuterated Geosmin (e.g., this compound or d5-Geosmin) standard solutions.

-

Sodium Chloride (NaCl): Analytical grade, baked at 450°C for 4 hours to remove volatile contaminants.[4]

-

Water: Deionized or Milli-Q water for preparation of standards and blanks.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a commonly used fiber.[5][6] A divinylbenzene (DVB) fiber has also been shown to be effective.[1][2]

-

Vials: 20 mL or 40 mL headspace vials with PTFE-faced silicone septa.

-

Magnetic Stir Bars

2. Instrument and Analytical Conditions

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., Restek Rxi-5 Sil MS or similar).[5]

-

Autosampler: With SPME capabilities for automated extraction and injection.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Ionization Mode: Electron Impact (EI) is commonly used for geosmin.[1][2]

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

3. Sample Preparation and SPME Procedure

-

Sample Collection: Collect water samples in clean glass bottles, leaving minimal headspace.

-

Internal Standard Spiking: Add a known concentration of the deuterated geosmin internal standard to a defined volume of the water sample in a headspace vial (e.g., 10 mL of sample in a 20 mL vial).[5]

-

Matrix Modification: Add sodium chloride to the sample to increase the ionic strength and enhance the partitioning of geosmin into the headspace. A common concentration is 2.5 g per 10 mL of sample.[5]

-

Equilibration: Seal the vial and place it in the autosampler tray. The sample is typically incubated at a specific temperature (e.g., 60 °C) with agitation for a set period to allow for equilibration between the sample and the headspace.[1][2][7]

-

SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at a controlled temperature (e.g., 60 °C) with continued agitation.[1][2][7]

-

Desorption: Retract the fiber and immediately introduce it into the GC injector where the analytes are thermally desorbed onto the analytical column.

Quantitative Data

The use of a deuterated internal standard in conjunction with SPME-GC-MS allows for the reliable quantification of geosmin at very low concentrations. The following tables summarize typical performance data from various studies.

Table 1: Method Detection and Quantification Limits

| Analyte | Method Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Geosmin | 1 ng/L | - | [1],[2] |

| Geosmin | 1.8 ng/L | - | [8] |

| Geosmin | 0.22 ng/L | - | [9],[4] |

| Geosmin | 0.31 ng/L | - | [7] |

| Geosmin | <5 pg/mL (<5 ng/L) | 5-10 pg/mL (5-10 ng/L) | [10] |

Table 2: Linearity, Recovery, and Precision

| Linearity Range (ng/L) | R² | Recovery (%) | Precision (%RSD) | Reference |

| 5-40 | - | 93-110 | 3-12 | [1],[2] |

| 5-100 | >0.999 | 95-102 | 5.4-7 | [5] |

| 0.5-100 | >0.999 | 98.4-116 | <3.7 | [9],[4] |

| 0.2-100 | >0.999 | 72.5-111 | - | [7] |

Visualizations

Experimental Workflow for SPME Analysis of Geosmin

Caption: Workflow for Geosmin analysis using SPME with an internal standard.

Logical Relationship of Quantification

Caption: Logic for quantification using an internal standard method.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of geosmin and 2-methylisoborneol in water using solid-phase microextraction and gas chromatography-chemical ionisation/electron impact ionisation-ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved Quantification of Geosmin and 2-Methylisoborneol in Farmed Fish Using Stable Isotope Dilution Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Solid-phase microextraction (SPME) for determination of geosmin and 2-methylisoborneol in volatile emissions from soil disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Trace-level analysis of geosmin in aquaculture systems by Headspace SPME-GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. go-jsb.nl [go-jsb.nl]

- 10. MASONACO - Geosmin and MIB in water [masonaco.org]

Accurate Quantification of Geosmin in Water Samples Using Geosmin-d3 as an Internal Standard

Application Note and Protocol

This document provides a detailed methodology for the accurate quantification of geosmin in water samples. The protocol utilizes a stable isotope-labeled internal standard, Geosmin-d3, coupled with Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) for precise and reliable results. This method is particularly suited for researchers, scientists, and professionals in drug development and environmental monitoring who require sensitive detection of this potent off-flavor compound.

Introduction

Geosmin is a naturally occurring organic compound with a distinct earthy odor and taste. Produced by certain species of cyanobacteria and actinomycetes, its presence in drinking water, even at nanogram-per-liter concentrations, can lead to consumer complaints.[1][2][3] The human threshold for detecting geosmin is extremely low, in the parts-per-trillion (ppt) or ng/L range.[1][2][3] Therefore, a highly sensitive and accurate analytical method is crucial for monitoring and managing water quality.

The use of a deuterated internal standard, such as this compound, is critical for achieving high accuracy and precision.[4][5] This stable isotope dilution assay (SIDA) approach effectively compensates for variations in sample matrix effects, extraction efficiency, and instrument response, leading to more robust and reliable quantification.[4] This application note details the SPME-GC-MS method, a solvent-free, sensitive, and often automated technique for geosmin analysis.[2][3]

Experimental Workflow

The overall experimental workflow for the quantification of geosmin in water samples is depicted below. This process involves sample preparation, including the addition of the internal standard, followed by headspace SPME for analyte extraction. The extracted compounds are then desorbed in the GC inlet, separated by the gas chromatograph, and detected by the mass spectrometer.

Experimental Protocols

Materials and Reagents

-

Standards: Certified standard solutions of geosmin and this compound in methanol.

-

Solvents: Methanol (HPLC or GC grade).

-

Salt: Sodium chloride (NaCl), analytical grade, baked at 450°C for 2 hours to remove volatile organic compounds.[2]

-

Water: Ultrapure water for preparing calibration standards and blanks.

-

Vials: 20 mL amber screw-cap headspace vials with PTFE/silicone septa.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar SPME fiber.[2]

Preparation of Standards and Samples

-

Stock Solutions: Prepare stock solutions of geosmin and this compound in methanol. Store at low temperatures as recommended by the supplier.

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the geosmin working solution into ultrapure water in 20 mL headspace vials. A typical calibration range is 1 to 1000 ng/L.[1]

-

Internal Standard Spiking: Spike all calibration standards, quality control samples, and unknown water samples with a constant concentration of this compound working solution.

-

Sample Preparation:

SPME and GC-MS Analysis

The following is a generalized protocol. Optimal conditions may vary depending on the specific instrumentation.

-

Incubation and Extraction:

-

Place the vial in an autosampler tray with an agitator and heater.

-

Incubate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 2 minutes) with agitation.[3]

-

Expose the SPME fiber to the headspace above the water sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[3]

-

-

Desorption and GC-MS Analysis:

-

After extraction, the SPME fiber is automatically retracted and transferred to the heated GC injection port.

-

Desorb the analytes from the fiber at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.[6]

-

The separated compounds are then analyzed by the mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

-

Instrumental Parameters

The following tables summarize typical instrumental parameters for GC-MS analysis of geosmin.

Table 1: Gas Chromatography (GC) Parameters

| Parameter | Value |

| Column | 5% Phenyl 95% Methyl Silicone (or similar), 30 m x 0.25 mm ID x 0.25 µm film thickness[1] |

| Carrier Gas | Helium |

| Inlet Temperature | 250°C[6] |

| Injection Mode | Splitless |

| Oven Program | Example: 40°C (hold 5 min), ramp at 5°C/min to 80°C (hold 1 min), ramp at 20°C/min to 140°C (hold 1 min), ramp at 5°C/min to 180°C (hold 1 min), ramp at 50°C/min to 280°C (hold 1 min)[6] |

Table 2: Mass Spectrometry (MS) Parameters

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | Geosmin: m/z 112; this compound: m/z 114 (example ions, should be confirmed)[5][7] |

| Qualifier Ions | Geosmin: m/z 97, 83 (example ions)[6] |

Data Presentation and Quantitative Analysis

The quantification of geosmin is based on the ratio of the peak area of the native geosmin to the peak area of the this compound internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the geosmin standards. The concentration of geosmin in unknown samples is then determined from this calibration curve.

The use of an internal standard like this compound significantly improves the method's performance. The following table summarizes typical quantitative data from various studies.

Table 3: Summary of Quantitative Data for Geosmin Analysis

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.999 | [1][2] |

| Method Detection Limit (MDL) | 0.191 - 3.60 ng/L | [1][2][4][7] |